molecular formula C3H3NO2Se B094810 Selenocyanatoacetic acid CAS No. 19188-17-1

Selenocyanatoacetic acid

Cat. No.: B094810
CAS No.: 19188-17-1
M. Wt: 164.03 g/mol
InChI Key: VSZTUOPTOVFUEE-UHFFFAOYSA-N
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Description

Selenocyanatoacetic acid is an organoselenium compound with the molecular formula C3H3NO2Se. It is characterized by the presence of a selenocyanate group (-SeCN) attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with potassium selenocyanate in an aqueous medium. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{KSeCN} \rightarrow \text{SeCNCH}_2\text{COOH} + \text{KCl} ]

The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions in controlled environments to ensure safety and efficiency. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Selenocyanatoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Selenocyanatoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of selenocyanatoacetic acid involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Selenocyanatoacetic acid can be compared with other selenocyanate-containing compounds such as:

Uniqueness: this compound is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Selenocyanatoacetic acid (SeCNA) is a selenium-containing compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antileishmanial, antibacterial, and antioxidant properties, as well as its potential therapeutic applications.

This compound is derived from the reaction of selenocyanate with acetic acid. The compound exhibits unique chemical properties due to the presence of selenium, which plays a crucial role in its biological activity. Recent studies have synthesized various derivatives of selenocyanates to evaluate their pharmacological potential. For instance, novel aromatic selenocyanates have shown promising antioxidant activity in neuronal cell cultures exposed to oxidative stress induced by hydrogen peroxide (H2O2) .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In a study evaluating its cytotoxicity, derivatives containing the selenocyanate moiety exhibited IC50 values below 12 µM against colon (HT-29) and lung (H1299) cancer cell lines, indicating potent anticancer properties . The selectivity index (SI) for these compounds was also assessed, revealing that some derivatives were selectively toxic to cancer cells while sparing non-malignant cells .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
2aHT-29<12>3.4
2bH1299<12Not determined
1aMCF-7>50<1

Antileishmanial Activity

The antileishmanial activity of this compound has been highlighted in studies showing that it effectively inhibits the growth of Leishmania species. Compounds with selenocyanate groups displayed IC50 values below 5 µM against L. major and L. infantum, making them promising candidates for leishmaniasis treatment . The mechanism of action appears to involve the disruption of cellular processes in the parasite.

Antibacterial Activity

This compound also exhibits significant antibacterial properties. In vitro studies have shown that it is effective against several bacterial strains, including Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values around 12.5 µg/mL . This antibacterial effect is attributed to the ability of selenium compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
2aS. epidermidis12.5
2bE. coliNot tested
1cP. aeruginosaNot tested

Antioxidant Properties

The antioxidant activity of this compound has been investigated using various assays that measure lipid peroxidation and reactive oxygen species (ROS) generation. Compounds containing selenocyanate groups have shown significant protective effects against oxidative stress in neuronal cells, comparable to known antioxidants like diphenyl diselenide . This suggests potential applications in neuroprotection and other oxidative stress-related conditions.

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study involving cultured mouse neurons, compounds with selenocyanate groups exhibited significant reductions in oxidative damage markers when exposed to H2O2 . This highlights the compound's potential in treating neurodegenerative diseases.
  • Leishmaniasis Treatment : A preclinical study demonstrated that a derivative of this compound effectively reduced parasite load in infected mice models, supporting its use as a novel therapeutic agent against leishmaniasis .

Properties

IUPAC Name

2-selenocyanatoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2Se/c4-2-7-1-3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZTUOPTOVFUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275477
Record name selenocyanatoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19188-17-1
Record name selenocyanatoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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